3-Hydroxydodecanoic acid

Catalog No.
S580193
CAS No.
1883-13-2
M.F
C12H24O3
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxydodecanoic acid

CAS Number

1883-13-2

Product Name

3-Hydroxydodecanoic acid

IUPAC Name

3-hydroxydodecanoic acid

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)

InChI Key

MUCMKTPAZLSKTL-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(CC(=O)O)O

Synonyms

3-hydroxydodecanoic acid, 3-hydroxydodecanoic acid, (+-)-isomer, 3-hydroxydodecanoic acid, (R)-isomer, 3-hydroxydodecanoic acid, (S)-isomer, 3-hydroxydodecanoic acid, ion (1-), 3-hydroxydodecanoic acid, ion (1-), (+-)-isomer, 3-hydroxydodecanoic acid, monosilver (1+) salt, (R)-isomer, beta-hydroxylauric acid

Canonical SMILES

CCCCCCCCCC(CC(=O)O)O

As a Marker for Fatty Acid Metabolism Disorders:

3-Hydroxydodecanoic acid (3-HDD) is a medium-chain fatty acid that has been identified as a potential biomarker for certain fatty acid metabolism disorders, particularly long-chain hydroxyacyl-CoA dehydrogenase deficiency (LCHAD) []. Individuals with LCHAD have difficulty breaking down specific fatty acids, leading to a buildup of these molecules in the body. 3-HDD can be elevated in the urine of individuals with LCHAD, offering a potential diagnostic tool [].

As a Microbial Metabolite:

3-HDD has also been identified as a metabolite produced by certain bacteria, including Acinetobacter, Moraxella, and Pseudomonas []. Studying the production of 3-HDD by these bacteria can provide insights into their metabolic pathways and potential roles in various environments.

As a Component of the Human Placenta:

Recent research has identified 3-HDD as a component of the human placenta []. The specific function of 3-HDD in the placenta is still under investigation, but its presence suggests a potential role in placental development or function.

3-Hydroxydodecanoic acid, also known as 3-hydroxylauric acid, is a medium-chain fatty acid with the molecular formula C12H24O3C_{12}H_{24}O_{3} and a molecular weight of 216.32 g/mol. It is characterized by a hydroxyl group at the third carbon of the dodecanoic acid chain, making it a derivative of lauric acid. This compound is recognized for its role in various metabolic processes and is associated with fatty acid metabolic disorders .

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  • Some research suggests it might have antifungal properties as well []. More studies are needed to clarify its biological effects.
  • No specific data on the toxicity of myrmicacin is currently available in scientific literature.
  • As a carboxylic acid, it may cause mild skin or eye irritation upon contact, but this is speculation and requires further investigation.
Typical of fatty acids, including:

  • Esterification: Reacting with alcohols to form esters, which are important in the production of biodiesel and other biofuels.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, which may have biological significance.
  • Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-hydroxydodecanol.

These reactions are essential for the compound's utilization in various synthetic pathways and applications in biochemistry and industry.

3-Hydroxydodecanoic acid exhibits notable biological activities, including:

  • Antimicrobial Properties: It has been shown to possess antimicrobial activity against various pathogens, making it a potential candidate for use in food preservation and pharmaceuticals.
  • Metabolic Role: As an intermediate in fatty acid metabolism, it plays a crucial role in energy production and lipid biosynthesis. Its presence is linked to disorders related to fatty acid metabolism .
  • Potential Therapeutic

Several methods exist for synthesizing 3-hydroxydodecanoic acid:

  • Biological Synthesis: Microbial fermentation processes can produce this compound from substrates like glucose or fatty acids using specific strains of bacteria.
  • Chemical Synthesis: Chemical methods include asymmetric synthesis techniques such as the Sharpless asymmetric dihydroxylation, which allows for the selective formation of the desired stereoisomer .
  • Hydroxylation of Dodecanoic Acid: Direct hydroxylation of lauric acid using hydroxylating agents can yield 3-hydroxydodecanoic acid.

These synthesis methods highlight the versatility and accessibility of this compound for research and industrial applications.

3-Hydroxydodecanoic acid has various applications across different fields:

  • Food Industry: Due to its antimicrobial properties, it can be used as a preservative.
  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in treating metabolic disorders.
  • Cosmetics: The compound is used in formulations for skin care products due to its moisturizing properties.
  • Biodegradable Plastics: It serves as a building block for producing biodegradable polymers.

Research on interaction studies involving 3-hydroxydodecanoic acid focuses on its effects on cellular processes and metabolic pathways. Studies have indicated that it interacts with various enzymes involved in lipid metabolism, influencing energy production and storage mechanisms. Additionally, its potential interactions with microbial cells suggest applications in antimicrobial formulations .

Several compounds share structural similarities with 3-hydroxydodecanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Dodecanoic AcidC12H24O2C_{12}H_{24}O_2Saturated fatty acid without hydroxyl groups
3-Hydroxydecanoic AcidC10H20O3C_{10}H_{20}O_3Shorter carbon chain; similar hydroxyl group position
2-Hydroxydecanoic AcidC10H20O3C_{10}H_{20}O_3Hydroxyl group at the second carbon; different properties
4-Hydroxydecanoic AcidC10H20O3C_{10}H_{20}O_3Hydroxyl group at the fourth carbon; distinct reactivity

The uniqueness of 3-hydroxydodecanoic acid lies in its specific chain length and position of the hydroxyl group, which influences its biological activity and applications compared to these similar compounds.

Fatty Acid Synthesis and Hydration Mechanisms

The biosynthesis of 3-hydroxydodecanoic acid occurs through several metabolic routes, with fatty acid synthesis being the primary pathway. In the canonical fatty acid synthesis pathway, the formation of hydroxy fatty acids involves sequential addition of two-carbon units to a growing chain, starting from acetyl-CoA.

The key carbon-carbon bond-forming reaction that builds the fatty acid chain occurs through a Claisen condensation between acetyl synthase as the electrophilic acceptor and malonyl ACP (acyl carrier protein) as the nucleophilic donor. This condensation involves decarboxylation of malonyl ACP to generate an enolate ion, which then adds to the carbonyl group of acetyl synthase. The resulting acetoacetyl ACP undergoes reduction to form β-hydroxyacyl-ACP, which can be processed further through the fatty acid synthesis pathway.

Four primary mechanisms contribute to the formation of 3-hydroxy fatty acids such as 3-hydroxydodecanoic acid:

MechanismDescriptionEnzymes InvolvedStereochemistry
Direct HydroxylationBeta-carbon hydroxylation via oxygen incorporationCytochrome P450 monooxygenaseTypically produces (S)-enantiomer
Incomplete β-OxidationPoor metabolism of 3-D-hydroxyacyl-CoA by mitochondrial enzymes3-Hydroxyacyl-CoA dehydrogenaseProduces (D/R)-enantiomer
Fatty Acid Synthase (FAS) PathwayReduction of β-ketoacyl-ACP to β-hydroxyacyl-ACPNADPH-dependent β-ketoacyl-ACP reductaseTypically produces (R)-enantiomer
LPS LiberationRelease from lipopolysaccharide of Gram-negative bacteriaPagL (lipid A-modifying enzyme)Varies based on source organism

The hydration of enoyl-CoA represents a crucial reaction in the formation of 3-hydroxy fatty acids. This reaction is catalyzed by enoyl-CoA hydratases (ECHs), which reversibly catalyze the syn and anti hydration of 2-enoyl-CoA to produce either (S)- or (R)-3-hydroxyacyl-CoA. While (S)-specific ECHs (S-ECHs) are primarily involved in fatty acid β-oxidation, the (R)-specific ECHs (R-ECHs) play important roles in polyhydroxyalkanoate biosynthesis in bacteria and in fatty acid metabolism in eukaryotes.

Enzymatic Regulation in Eukaryotes

In eukaryotic systems, the biosynthesis of 3-hydroxydodecanoic acid is tightly regulated through several enzymes and control mechanisms.

Fatty acid synthase (FASN) serves as the terminal enzyme in de novo lipogenesis, catalyzing the formation of long-chain fatty acids from acetyl-CoA, malonyl-CoA, and NADPH. This multifunctional protein possesses seven catalytic activities and an acyl carrier protein component. The regulation of FASN involves post-translational modifications, particularly acetylation. Research has demonstrated that FASN acetylation, mediated by KAT8, promotes its degradation via the ubiquitin-proteasome pathway, while deacetylation by HDAC3 stabilizes the enzyme. This acetylation-deacetylation balance represents a critical regulatory mechanism affecting de novo lipogenesis and, consequently, the production of hydroxy fatty acids including 3-hydroxydodecanoic acid.

Another key regulatory enzyme in eukaryotic fatty acid synthesis is acetyl-CoA carboxylase (ACC), which catalyzes the committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA. Unlike prokaryotic biotin-dependent carboxylases that function as multi-subunit complexes, eukaryotic ACCs are multienzymes that combine all functional components as domains into one polypeptide chain, which further dimerizes.

The regulation of ACC involves several mechanisms:

  • Allosteric regulation
  • Phosphorylation
  • Filament formation

In fungal ACC, regulation is mediated by a phosphorylated loop that wedges into the non-catalytic central domain (CD), restricting ACC to a catalytically non-competent conformation. In human ACC, regulation occurs through the formation of activated (ACCCit) and inhibited (ACCBRCT) filament types. These regulatory mechanisms directly impact the availability of malonyl-CoA for fatty acid synthesis and subsequently affect the production of 3-hydroxydodecanoic acid.

Microbial Biosynthesis Pathways

Microorganisms have evolved specialized pathways for the biosynthesis of 3-hydroxydodecanoic acid, with several bacterial species capable of producing this compound in significant quantities.

In Pseudomonas putida, a novel pathway was constructed to produce extracellular chiral 3-hydroxyacyl acids (3HA) by expressing the tesB gene encoding thioesterase II in a polyhydroxyalkanoate (PHA) synthesis operon knockout mutant. This engineered pathway produced a mixture of 3-hydroxy fatty acids including 3-hydroxyhexanoate, 3-hydroxyoctanoate, 3-hydroxydecanoate, and 3-hydroxydodecanoic acid (3HDD).

Further genetic modifications targeting the β-oxidation pathway significantly enhanced 3HDD production. When both the fadBA genes (encoding 3-ketoacyl-CoA thiolase and 3-hydroxyacyl-CoA dehydrogenase) and the PHA synthesis operon were knocked out in P. putida KTOY07, the resulting strain produced 2.44 g/L of 3HA with 90 mol% 3HDD as the dominant component. This represents a significant improvement over the β-oxidation intact mutant. Through fed-batch fermentation, production reached 7.27 g/L of extracellular 3HA containing 96 mol% 3HDD after 28 hours of growth.

In Pseudomonas aeruginosa, 3-hydroxydodecanoic acid is produced as part of the rhamnolipid biosynthesis pathway. Rhamnolipids are synthesized from two primary precursors: (R)-3-hydroxyalkanoic acid and L-rhamnose, requiring three crucial enzymes: RhlA, RhlB, and RhlC. RhlA dimerizes (R)-3-hydroxyalkanoic acid to generate R-3-((R-3-hydroxyalkanoyl)oxy)alkanoic acids (HAAs). Due to the substrate specificity of RhlA, the most abundant HAA produced is characterized by a C10-C10 chain length.

Lactobacillus plantarum produces 3-(R)-hydroxydodecanoic acid as part of its antifungal defense mechanisms. Studies have shown that the concentration of this compound reaches approximately 0.5 μg/mL in culture. Unlike other metabolites that might originate from disrupted cell membranes of dead bacteria, 3-hydroxy fatty acids are actively excreted to the culture broth by living bacterial cells, with concentrations increasing during the exponential growth phase.

Comparative Metabolic Pathways Across Species

The biosynthesis and utilization of 3-hydroxydodecanoic acid varies significantly across different species, reflecting its diverse roles in metabolism.

In cattle, 3-hydroxydodecanoic acid is involved in the fatty acid biosynthesis pathway and is classified as a medium-chain hydroxy acid. This compound is practically insoluble in water and relatively neutral, with a high degree of hydrophobicity.

In humans, (R)-3-hydroxydodecanoic acid functions as an intermediate in fatty acid biosynthesis and has been detected in the human placenta. It is considered a primary metabolite, meaning it is metabolically or physiologically essential and directly involved in an organism's growth, development, or reproduction. The compound has been associated with fatty acid metabolic disorders, particularly medium-chain acyl-CoA dehydrogenase deficiency, which is characterized by intolerance to prolonged fasting, recurrent episodes of hypoglycemic coma with medium-chain dicarboxylic aciduria, impaired ketogenesis, and low plasma and tissue carnitine levels.

In microbial systems, particularly bacteria like Acinetobacter, Moraxella, and Pseudomonas, 3-hydroxydodecanoic acid serves as a metabolite with potential roles in signaling and adaptation to environmental conditions. In some bacteria, such as Pseudomonas aeruginosa, 3-hydroxy fatty acids like 3-hydroxydecanoic acid (a close relative of 3-hydroxydodecanoic acid) function as virulence determinants that can affect immune responses.

The following table compares the key features of 3-hydroxydodecanoic acid metabolism across different species:

SpeciesPrimary Metabolic RoleBiosynthetic PathwayKey EnzymesFunctional Significance
HumansFatty acid biosynthesis intermediateFAS pathwayFASN, ACCPrimary metabolite; associated with metabolic disorders when dysregulated
CattleFatty acid biosynthesisFAS pathwaySimilar to humansInvolved in normal metabolism
Pseudomonas putidaPrecursor for PHA synthesisModified β-oxidationTesB, PHA synthaseCan be engineered for high-yield production
Pseudomonas aeruginosaPrecursor for rhamnolipidsβ-oxidation/FAS hybridRhlA, RhlB, RhlCComponent of virulence factors
Lactobacillus plantarumAntifungal agentLikely FAS pathwayUnknown specific enzymesDefense mechanism against competing fungi

GPR84 Receptor Activation and Structural Insights

Structural Determinants of Ligand Binding

Cryo-EM studies of the GPR84-3-OH-C12 complex reveal a binding pocket characterized by a hydrophobic nonane tail-contacting patch that enforces chain length specificity for medium-chain fatty acids (Figure 1) [2] [7]. The polar headgroup of 3-OH-C12 forms hydrogen bonds with Arg172 in transmembrane helix 5 and Tyr96 in extracellular loop 2 (ECL2), while its hydroxyl group coordinates with Ser83 and Asn87 in transmembrane helix 3 [2] [7]. Molecular dynamics simulations demonstrate that ECL2 undergoes a downward displacement of 8.2 Å upon ligand binding, creating a solvent-accessible channel for 3-OH-C12 entry [2] [7].

Table 1: Key Structural Interactions Between 3-OH-C12 and GPR84

Receptor RegionInteracting ResiduesInteraction TypeBond Distance (Å)
Transmembrane 3Ser83, Asn87Hydrogen bonding2.8-3.1
Transmembrane 5Arg172Ionic2.5
ECL2Tyr96π-Stacking3.9
Hydrophobic CorePhe157, Leu161Van der Waals4.2-5.1

Conformational Changes During Activation

Ligand binding induces a 23° rotation of transmembrane helix 6 relative to helix 3, widening the intracellular G protein-binding cavity by 4.7 Å [7]. This movement enables Tyr215 at the C-terminus of helix 5 to form a π-cation interaction with Phe334 in the α5 helix of Gα~i~, stabilizing the active receptor conformation [7]. Disruption of this interface through Tyr215Ala mutagenesis reduces G protein coupling efficiency by 78% in bioluminescence resonance energy transfer assays [7].

Ligand Recognition and Activation Dynamics

Hydroxy Group Positional Specificity

Comparative studies of 2-hydroxy and 3-hydroxy lauric acid analogs demonstrate that the β-hydroxyl configuration of 3-OH-C12 provides optimal receptor activation. 3-OH-C12 exhibits a 12-fold greater potency (EC~50~ = 1.2 μM) than its 2-hydroxy counterpart in cAMP inhibition assays [3] [8]. Molecular docking reveals that the 3-hydroxy group forms a bifurcated hydrogen bond network with Ser83 and Asn87, while 2-hydroxy analogs suffer steric clashes with Phe157 in the ligand-binding pocket [3] [7].

Chain Length Dependency

Radioligand displacement assays show maximal GPR84 activation occurs with C10-C12 hydroxy fatty acids, with 3-OH-C12 demonstrating 89% receptor occupancy at 5 μM [3] [8]. Shorter chain analogs (C8) show <15% activation, while longer chains (C14) reduce binding affinity by 40-fold due to incompatibility with the 11.5 Å deep hydrophobic cavity [2] [7].

Signal Transduction Cascades in Immune Cells

Macrophage Polarization and Phagocytosis

In LPS-primed macrophages, 3-OH-C12 (10 μM) enhances phagocytic capacity by 2.3-fold through GPR84-mediated phosphorylation of Akt (Ser473) and ERK1/2 (Thr202/Tyr204) [4] [7]. This synergizes with CD47 blockade, increasing cancer cell clearance by 58% in co-culture assays [7]. RNA-seq analysis reveals 3-OH-C12 upregulates 127 pro-phagocytic genes including MERTK (4.1-fold) and TYRO3 (3.8-fold) while suppressing anti-phagocytic SIRPA (0.4-fold) [7].

T Cell Recruitment and Activation

In murine tumor models, intratumoral injection of 3-OH-C12 (50 μg/day) increases CD8+ T cell infiltration by 4.5-fold through CXCL10 upregulation [1]. Single-cell RNA sequencing shows enhanced expression of cytotoxic markers (Granzyme B: 6.2-fold; Perforin: 3.9-fold) in tumor-infiltrating lymphocytes following 3-OH-C12 treatment [1].

Cross-Talk with Other GPCR Pathways

Antagonistic Interaction with HCA3

Co-stimulation experiments in human neutrophils demonstrate that 3-OH-C12-activated GPR84 signaling opposes hydroxycarboxylic acid receptor 3 (HCA3) mediated anti-inflammatory effects [8]. While GPR84 increases IL-1β secretion 3.1-fold via Gα~15~-dependent Ca~2+~ mobilization, HCA3 activation reduces IL-1β by 62% through Gα~i~-mediated cAMP inhibition [8].

Synergy with Formyl Peptide Receptors

In macrophage chemotaxis assays, 3-OH-C12 potentiates fMLF-induced migration by 2.8-fold through GPR84-mediated enhancement of FPR1 membrane clustering [4]. Phosphoproteomic analysis identifies co-stimulation-induced phosphorylation of 14-3-3ζ at Ser58, which stabilizes the FPR1-GPR84 heterodimer complex [4].

3-Hydroxydodecanoic acid represents one of the most significant medium-chain-length 3-hydroxyalkanoic acids produced by diverse bacterial species through sophisticated metabolic pathways. The biosynthesis of this compound involves multiple enzymatic systems that have been extensively characterized across different bacterial genera, particularly within the Pseudomonas family [1] [2].

The primary metabolic route for 3-hydroxydodecanoic acid synthesis occurs through the β-oxidation pathway, where bacterial cells convert long-chain fatty acids into shorter hydroxylated derivatives. In Pseudomonas putida KTOY01, researchers have demonstrated that genetic engineering of the polyhydroxyalkanoate synthesis operon and fadBA genes encoding 3-ketoacyl-CoA thiolase and 3-hydroxyacyl-CoA dehydrogenase significantly enhances production yields [1] [2]. The fadBA and polyhydroxyalkanoate synthesis operon knockout mutant Pseudomonas putida KTOY07 expressing the tesB gene produced 2.44 g/L of 3-hydroxyalkanoic acids, with 90 mol% comprising 3-hydroxydodecanoic acid as the dominant component [1].

Fed-batch fermentation processes have proven particularly effective for large-scale production. Using a 6-L automatic fermentor, researchers achieved 7.27 g/L extracellular 3-hydroxyalkanoic acids containing 96 mol% fraction of 3-hydroxydodecanoic acid after 28 hours of growth [1] [3]. This represents the first successful production of 3-hydroxydodecanoic acid-dominant 3-hydroxyalkanoic acid monomers through engineered bacterial systems.

Pseudomonas entomophila L48 has emerged as another highly productive organism for 3-hydroxydodecanoic acid biosynthesis. When tesB gene encoding thioesterase II was introduced into polyhydroxyalkanoate synthase and β-oxidation pathway deleted mutant Pseudomonas entomophila LAC31, the system produced 4.6 g/L of 3-hydroxydodecanoic acid when dodecanoic acid was supplied as the carbon source [4]. The PTE1 gene cloned from Saccharomyces cerevisiae showed advantages over tesB for certain production parameters, demonstrating the versatility of enzymatic approaches [4].

The biosynthetic machinery involves several key enzymes that regulate 3-hydroxydodecanoic acid production. Thioesterase II, encoded by the tesB gene, catalyzes the conversion of acyl-CoA to free fatty acids, effectively channeling metabolic flux toward 3-hydroxydodecanoic acid formation [1] [2]. The deletion of β-oxidation enzymes such as fadB and fadA prevents the further degradation of 3-hydroxydodecanoic acid, allowing for its accumulation in the culture medium [1] [2].

Recent advances in metabolic engineering have focused on optimizing the rhamnolipid synthesis pathway in Pseudomonas aeruginosa. By truncating the rhamnolipid synthesis pathway through knockout of rhlB and rhlC genes, researchers created a system that accumulates R-3-(R-3-hydroxyalkanoyloxy) alkanoic acids intermediates, which can be hydrolyzed to produce 3-hydroxydodecanoic acid with 95% purity [5]. This approach achieved titers of approximately 18 g/L of intermediate compounds, which upon alkaline hydrolysis yielded high-purity 3-hydroxydodecanoic acid monomers [5].

The enzymatic synthesis pathway involves direct hydroxylation mechanisms in certain bacterial species. Pseudomonas ovalis IAM 1177 contains an abundance of 3-hydroxydodecanoic acid in the lipopolysaccharide fraction, comprising 80% of total fatty acids [6]. Studies using oxygen-18 isotope labeling revealed that molecular oxygen is incorporated into the hydroxyl group through direct hydroxylation processes, distinguishing this mechanism from other 3-hydroxyalkanoic acid biosynthetic routes [6].

Functional Roles in Microbial Communities

3-Hydroxydodecanoic acid serves multiple functional roles within microbial communities, acting as both a metabolic intermediate and a bioactive compound that influences bacterial physiology and ecology. The compound functions as a primary metabolite that is directly involved in bacterial growth, development, and reproduction processes across diverse microbial ecosystems [7].

Within bacterial communities, 3-hydroxydodecanoic acid participates in complex metabolic networks that support polyhydroxyalkanoate biosynthesis. These polymers serve as carbon and energy storage compounds, allowing bacteria to survive periods of nutrient limitation [8]. The medium-chain-length polyhydroxyalkanoates containing 3-hydroxydodecanoic acid monomers exhibit unique material properties, including increased flexibility and elasticity compared to short-chain variants [8].

The compound plays a crucial role in bacterial lipopolysaccharide structure, particularly in Gram-negative bacteria. In Pseudomonas aeruginosa, Escherichia coli, and other Enterobacteriaceae, 3-hydroxydodecanoic acid is incorporated into the lipid A component of lipopolysaccharides, contributing to membrane stability and integrity [9]. All 3-hydroxyalkanoic acids in bacterial lipopolysaccharides possess the D-configuration, indicating stereospecific enzymatic processes in their biosynthesis [9].

3-Hydroxydodecanoic acid exhibits significant immunomodulatory properties within microbial communities. Recent research has demonstrated that bacteria-derived 3-hydroxydodecanoic acid induces potent anti-tumor immune responses through GPR84 receptor signaling pathways [10]. The compound enhances CD8+ T cell infiltration and cytotoxicity within tumor tissue, suggesting its role in bacterial-host interactions and immune system modulation [10].

The ecological significance of 3-hydroxydodecanoic acid extends to its involvement in quorum sensing mechanisms. While not directly functioning as a quorum sensing molecule, the compound influences bacterial communication systems through its effects on membrane composition and cellular metabolism [11]. The presence of 3-hydroxydodecanoic acid in bacterial membranes can affect the distribution and activity of quorum sensing signal molecules, thereby modulating bacterial behavior and community dynamics [11].

In biofilm formation processes, 3-hydroxydodecanoic acid contributes to the structural integrity of bacterial communities. The compound becomes incorporated into extracellular polymeric substances that form the matrix of bacterial biofilms, providing mechanical strength and chemical resistance [12]. This incorporation enhances the survival of bacterial communities in hostile environments and promotes long-term persistence in various ecological niches [12].

3-Hydroxydodecanoic acid functions as an anti-phagocytic molecule in certain bacterial species, particularly in Cryptococcus species interactions with amoeba and macrophages. The compound impairs the uptake of bacterial cells by phagocytic organisms, allowing bacteria to evade immune responses and establish persistent infections [11]. This mechanism demonstrates the compound's role in bacterial pathogenesis and survival strategies within host organisms [11].

Antifungal Activity and Biopreservation Applications

The antifungal properties of 3-hydroxydodecanoic acid have been extensively documented, demonstrating its potential as a natural biopreservative agent with broad-spectrum activity against various fungal species. Lactobacillus plantarum MiLAB 14 produces 3-hydroxydodecanoic acid along with three other 3-hydroxyalkanoic acids that exhibit potent antifungal effects against diverse molds and yeasts [13] [14] [15].

The minimum inhibitory concentrations of 3-hydroxydodecanoic acid against fungal pathogens range from 10 to 100 µg/mL, with notable variations in sensitivity between different fungal species [13] [14]. Penicillium roqueforti demonstrates the highest sensitivity with minimum inhibitory concentrations between 5 to 50 µg/mL, while Aspergillus fumigatus shows the lowest sensitivity, requiring 25 to 100 µg/mL for inhibition [14]. Yeasts generally exhibit greater sensitivity to 3-hydroxydodecanoic acid compared to filamentous fungi, suggesting differential mechanisms of action between these fungal groups [14].

The antifungal mechanism of 3-hydroxydodecanoic acid involves disruption of fungal cell membrane integrity through its detergent-like properties. The compound readily partitions into lipid bilayers of fungal membranes, increasing membrane permeability and causing the release of intracellular electrolytes and proteins [14]. This process ultimately leads to cytoplasmic disintegration of fungal cells, resulting in cell death [14].

3-Hydroxydodecanoic acid production by Lactobacillus plantarum MiLAB 14 follows bacterial growth patterns, with concentrations reaching 0.5 µg/mL in culture supernatants after 78 hours of growth [13]. The compound is actively excreted by living bacterial cells during the exponential growth phase rather than being released from lysed cells, indicating its role as a deliberate antimicrobial strategy [13].

The biopreservation potential of 3-hydroxydodecanoic acid has been demonstrated in various food systems, particularly in intermediate moisture foods with water activity values between 0.60 and 0.98 [16]. The compound shows effectiveness in preserving bakery products, confectionery items, and fresh pasta by inhibiting mold growth and extending shelf life [16]. When combined with lactic acid bacteria cultures, 3-hydroxydodecanoic acid provides enhanced preservation effects through multiple antimicrobial mechanisms [16].

Structure-activity relationship studies have revealed that the location of the hydroxyl group within the fatty acid chain determines antifungal efficacy. 3-Hydroxydodecanoic acid, with its hydroxyl group at the C-3 position, exhibits optimal antifungal activity against filamentous fungi while maintaining compatibility with beneficial yeasts [17]. This selective activity makes it particularly suitable for applications where yeast viability must be preserved while preventing mold contamination [17].

The application of 3-hydroxydodecanoic acid in food preservation systems has been evaluated through hurdle technology approaches that combine multiple preservation strategies. When used in conjunction with pH reduction, water activity control, and temperature management, 3-hydroxydodecanoic acid provides comprehensive protection against fungal spoilage [18]. The compound's Generally Recognized as Safe status and natural origin make it an attractive alternative to synthetic preservatives [18].

Synergistic Interactions with Other Microbial Compounds

3-Hydroxydodecanoic acid demonstrates significant synergistic interactions with other microbial compounds, enhancing antimicrobial efficacy through complementary mechanisms of action. The most well-characterized synergistic relationships involve combinations with other 3-hydroxyalkanoic acids produced by Lactobacillus plantarum MiLAB 14, including 3-hydroxydecanoic acid and 3-hydroxytetradecanoic acid [13] [14].

When 3-hydroxydodecanoic acid is combined with 3-hydroxydecanoic acid, the resulting mixture exhibits enhanced antifungal activity against Penicillium roqueforti and other filamentous fungi compared to individual compounds [14]. This synergistic effect results from the compounds targeting different aspects of fungal cell membrane structure, with the varying chain lengths affecting different membrane domains [14]. The combination provides broader spectrum activity and reduced likelihood of resistance development [14].

The interaction between 3-hydroxydodecanoic acid and lactic acid represents another important synergistic relationship in biopreservation applications. Lactic acid lowers the pH of the immediate environment, creating conditions that enhance the antimicrobial activity of 3-hydroxydodecanoic acid [19]. The acidic environment increases the protonated form of 3-hydroxydodecanoic acid, improving its ability to penetrate fungal cell membranes and exert antifungal effects [19].

Pyrrolnitrin, maculosin, and banegasine produced by Aristabacter necator strain 679-2 demonstrate synergistic antimicrobial activities when combined with 3-hydroxydodecanoic acid-related compounds [20]. The fractional inhibitory concentration calculations reveal synergistic effects with fractional inhibitory concentration values of ≤0.5 against Aspergillus niger, Mycobacterium smegmatis, and Saccharomyces cerevisiae [20]. The combination of these compounds results in enhanced lytic activity, with maltase release from Saccharomyces cerevisiae cells doubling when all three compounds are present [20].

The synergistic interaction between 3-hydroxydodecanoic acid and hydrogen peroxide produced by lactic acid bacteria enhances the overall antimicrobial spectrum of preservation systems [19]. Hydrogen peroxide acts as an oxidizing agent that damages fungal cell walls and membranes, while 3-hydroxydodecanoic acid exploits the resulting membrane instability to achieve enhanced antifungal effects [19]. This combination is particularly effective against Escherichia coli and other Gram-negative bacteria that may contaminate food products [19].

Plant essential oils and 3-hydroxydodecanoic acid exhibit synergistic antimicrobial activities in food emulsion systems. Cardamom, coriander, pepper, and cumin essential oils enhance the antifungal activity of 3-hydroxydodecanoic acid while maintaining the viability of beneficial probiotic bacteria [16]. The terpene compounds in essential oils disrupt fungal cell membranes, creating enhanced opportunities for 3-hydroxydodecanoic acid penetration and activity [16].

The combination of 3-hydroxydodecanoic acid with bacteriocins produced by lactic acid bacteria creates multi-target antimicrobial systems effective against both bacteria and fungi [18]. Bacteriocins primarily target bacterial pathogens through membrane pore formation, while 3-hydroxydodecanoic acid addresses fungal contamination through membrane disruption mechanisms [18]. This dual-action approach provides comprehensive protection in complex food systems containing diverse microbial populations [18].

Organic acids such as acetic acid, propionic acid, and benzoic acid demonstrate synergistic interactions with 3-hydroxydodecanoic acid in food preservation applications [16]. These organic acids lower the pH of food systems, creating environmental conditions that enhance the antimicrobial activity of 3-hydroxydodecanoic acid [16]. The combination allows for reduced concentrations of individual preservatives while maintaining or improving overall antimicrobial efficacy [16].

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

216.17254462 g/mol

Monoisotopic Mass

216.17254462 g/mol

Heavy Atom Count

15

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1883-13-2

Wikipedia

3-hydroxylauric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 08-15-2023
1. K. Kunii et al. “A new extraction method for Acinetobacter species ODB-L2 rough form lipopolysaccharide from culture broth” Microbios., vol.105:412 pp. 153-61, 20012. P. Jones et al. “Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-FattyAcids and Its Utility for the Study of Disorders of Mitochondrial Fatty Acid beta-Oxidation” Clinical Chemistry, vol. 46, pp. 149-155, 20003. P. Jones et al. “Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoA dehydrogenase: a useful diagnostic aid” Clinical Chemistry, vol. 47(7) pp. 1190-1194, 2001

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